molecular formula C7H11ClN2O2S B1428183 Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride CAS No. 383672-45-5

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Cat. No. B1428183
M. Wt: 222.69 g/mol
InChI Key: MIKQSZRCXKHUEA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a chemical compound with the CAS number 62557-32-8 . It has a molecular weight of 187.24 and its IUPAC name is ethyl 2-(2-amino-1H-1lambda3-thiazol-5-yl)acetate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is C7H11ClN2O2S . Its average mass is 222.692 Da and its monoisotopic mass is 222.022980 Da .


Physical And Chemical Properties Analysis

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a solid at room temperature . It has a predicted boiling point of 318.5±17.0 °C and a predicted density of 1.295±0.06 g/cm3 .

Scientific Research Applications

Synthesis Techniques

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride and its derivatives are synthesized through multiple steps, including oxidation, bromination, cyclic condensation, oximation, methylation, and halogenation. These processes are utilized to produce various compounds like ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate and others, with a focus on optimizing yield and simplifying the synthesis process (Wang Li, 2007), (Wang Yu-huan, 2008), (Chen An-cheng, 2012).

Chemical Modification

Efforts have been made to chemically modify this compound to enhance its properties, such as using triphenylmethyl to protect the hydroxyl group in the synthesis of Cefdinir, showcasing a trend towards green chemistry by minimizing waste and utilizing eco-friendly solvents (Zhong Wei-hui, 2013).

Biological and Medicinal Applications

Enzyme Inhibition

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines have shown significant inhibition activities against α-glucosidase and β-glucosidase enzymes. These compounds, particularly one with the highest inhibition towards α-glucosidase, may have implications for diabetes treatment (Ayesha Babar et al., 2017).

Antibacterial and Antitumor Properties

Novel derivatives of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride have shown antibacterial activity against various pathogens and have been explored for their antitumor potential. The synthesis and antibacterial activity of certain derivatives indicate their efficacy against specific fungi, while others have been tested for cytotoxicity against cancer cell lines, showcasing their potential in antibacterial and anticancer therapies (Ma Xi-han, 2011), (Maria-Gabriela Alexandru et al., 2010).

Drug Development and QSAR Studies

The compound's derivatives have been used in Quantitative Structure–Activity Relationships (QSAR) and molecular modeling to study their potential as therapeutic agents, with significant findings in terms of cytotoxic activity and selectivity against various cancer cell lines. These studies contribute to drug development by elucidating the relationship between chemical structure and biological activity, aiding in the design of more effective drugs (Łukasz Tomorowicz et al., 2020).

Safety And Hazards

This compound has a GHS07 pictogram and its signal word is "Warning" . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

Future Directions

As an intermediate used to synthesize thiazoloquinazoline derivatives, Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride could play a role in the development of potent selective aurora A and B kinase inhibitors . These inhibitors have potential applications in cancer treatment, making this compound an interesting subject for future research.

properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKQSZRCXKHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744282
Record name Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

CAS RN

383672-45-5
Record name Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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